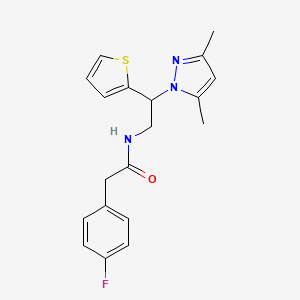

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole-thiophene-ethyl backbone linked to a 4-fluorophenyl acetamide group. Its molecular formula is C₁₉H₂₀FN₃OS, with a molecular weight of 357.4 g/mol (calculated based on structural analogs in ). Key structural elements include:

- A 3,5-dimethylpyrazole ring, which enhances steric and electronic properties.

- A thiophen-2-yl group, contributing sulfur-based aromaticity.

- A 4-fluorophenyl acetamide moiety, known for improving metabolic stability and binding affinity in medicinal chemistry.

This compound’s synthesis likely involves amide coupling between a pyrazole-thiophene-ethylamine intermediate and 4-fluorophenylacetic acid, analogous to methods described for related acetamides (e.g., ).

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3OS/c1-13-10-14(2)23(22-13)17(18-4-3-9-25-18)12-21-19(24)11-15-5-7-16(20)8-6-15/h3-10,17H,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDLMIDXKCZURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, a thiophene moiety, and an acetamide group. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with appropriate diketones.

- Introduction of the Thiophene Ring : This can be accomplished via cross-coupling reactions using thiophene derivatives.

- Attachment of the Acetamide Group : The final step involves coupling the intermediate with 4-fluorophenylacetyl chloride under basic conditions.

Anticancer Properties

Research has shown that compounds containing pyrazole and thiophene moieties exhibit notable anticancer activities. For example, studies indicate that pyrazole derivatives can inhibit various cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating moderate to high potency .

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| 7f | HCT116 | 193.93 | High |

| 7b | A549 | 238.14 | Moderate |

| 7e | HFB4 | >500 | Weak |

These findings suggest that the incorporation of specific functional groups can enhance cytotoxicity against tumor cells.

Anti-inflammatory and Analgesic Effects

The pyrazole scaffold is also recognized for its anti-inflammatory properties. Compounds with this structure have demonstrated efficacy in reducing inflammation in various models, which positions them as potential candidates for treating inflammatory diseases .

Mechanism of Action : The mechanism may involve the inhibition of COX enzymes or modulation of cytokine production, leading to reduced inflammation.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Studies indicate that derivatives featuring pyrazole rings possess activity against a range of bacterial strains, suggesting their potential use in treating infections .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A recent study evaluated a series of pyrazole-based compounds against breast cancer cell lines, demonstrating that those with electron-withdrawing groups exhibited enhanced cytotoxicity (IC50 = 27.6 µM) compared to others .

- Analgesic Activity Assessment : In animal models, compounds similar to this compound showed significant pain relief comparable to standard analgesics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with pyrazole and thiophene structures exhibit significant anticancer properties. For instance, similar derivatives have shown promising results in inhibiting cancer cell growth in various types of cancer, including breast and lung cancers.

Case Study:

In a study evaluating the anticancer activity of pyrazole derivatives, compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(4-fluorophenyl)acetamide demonstrated percent growth inhibitions (PGIs) ranging from 50% to 85% against multiple cancer cell lines such as A549 and MDA-MB-231 .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, as pyrazole derivatives are known to disrupt bacterial cell membranes and inhibit essential enzymes.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Pyrazole Derivative | S. aureus | 20 |

Enzyme Inhibition

The compound may act as an enzyme inhibitor, modulating metabolic pathways relevant to diseases such as diabetes and cancer.

Mechanism of Action:

The interaction with specific enzymes can lead to altered metabolic processes, which is critical for developing therapeutic agents targeting metabolic disorders.

Biological Probes

Due to its unique structural features, this compound can serve as a probe in biological studies to investigate the roles of pyrazole and thiophene derivatives in various biological processes.

Case Study:

Research utilizing similar compounds has revealed their effectiveness in studying receptor modulation and enzyme interactions, providing insights into cellular mechanisms involved in disease progression .

Development of New Materials

Compounds like this compound can be utilized in the synthesis of new materials with desirable electronic properties.

Application Example:

The incorporation of thiophene rings is particularly advantageous for developing organic semiconductors used in electronic devices due to their excellent charge transport properties.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related acetamide derivatives:

Key Differences and Implications

Heterocyclic Core Variations :

- The target compound’s pyrazole-thiophene system contrasts with thiazole () or benzothiazole () cores. Thiophene’s sulfur atom may improve π-π stacking, while thiazole’s nitrogen enables hydrogen bonding.

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers metabolic stability, whereas dichlorophenyl groups () enhance lipophilicity but may increase toxicity.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for N-(1,3-thiazol-2-yl)acetamides (), using carbodiimide-mediated amide coupling.

- Thiophene vs. Thiazole Incorporation : Thiophene derivatives are often synthesized via Friedel-Crafts alkylation, while thiazoles require Hantzsch-type cyclization.

Molecular Weight: The target compound (357.4 g/mol) is heavier than benzothiazole analogs (282.3 g/mol), which may influence bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.